2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone
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Overview
Description
2’,3’-Dichloro-3-(3,4-dimethylphenyl)propiophenone is an organic compound with the molecular formula C17H16Cl2O. It is a derivative of propiophenone, characterized by the presence of two chlorine atoms and a dimethylphenyl group. This compound is of interest in various fields of research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dichloro-3-(3,4-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3,4-dimethylacetophenone with 2,3-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: 2’,3’-Dichloro-3-(3,4-dimethylphenyl)propiophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2’,3’-Dichloro-3-(3,4-dimethylphenyl)propiophenone is utilized in various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2’,3’-Dichloro-3-(3,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
- 2’,3’-Dichloro-3-(4-methylphenyl)propiophenone
- 2’,3’-Dichloro-3-(3,5-dimethylphenyl)propiophenone
- 2’,3’-Dichloro-3-(3,4-dimethoxyphenyl)propiophenone
Comparison: 2’,3’-Dichloro-3-(3,4-dimethylphenyl)propiophenone is unique due to the presence of both chlorine atoms and a dimethylphenyl group, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O/c1-11-6-7-13(10-12(11)2)8-9-16(20)14-4-3-5-15(18)17(14)19/h3-7,10H,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOABSVSJSQTDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644861 |
Source
|
Record name | 1-(2,3-Dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-75-4 |
Source
|
Record name | 1-Propanone, 1-(2,3-dichlorophenyl)-3-(3,4-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898779-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,3-Dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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